molecular formula C21H28ClN5O3S B11248210 2-(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B11248210
M. Wt: 466.0 g/mol
InChI Key: DMMBMWVANBMMRL-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C21H28ClN5O3S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C21H28ClN5O3S/c1-15-12-18(30-3)19(14-17(15)22)31(28,29)27-10-8-26(9-11-27)21-23-16(2)13-20(24-21)25-6-4-5-7-25/h12-14H,4-11H2,1-3H3

InChI Key

DMMBMWVANBMMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate . This intermediate is then reacted with 4-methyl-6-(pyrrolidin-1-yl)pyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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